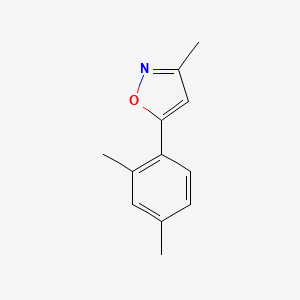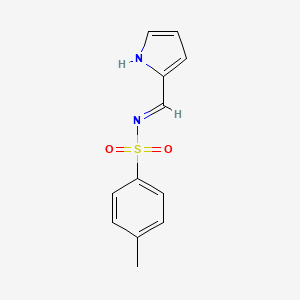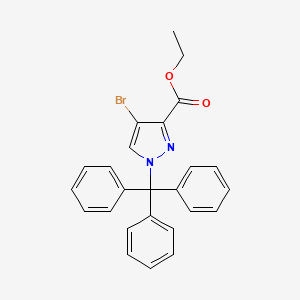
Ethyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position, a trityl group at the 1-position, and an ethyl ester group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-1-trityl-1H-pyrazole with ethyl chloroformate under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles, can be applied to scale up the synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The pyrazole ring can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of 4-substituted derivatives of Ethyl 1-trityl-1H-pyrazole-3-carboxylate.
Reduction: Formation of Ethyl 4-bromo-1-trityl-1H-pyrazole-3-methanol.
Oxidation: Formation of oxidized pyrazole derivatives with additional functional groups.
Aplicaciones Científicas De Investigación
Ethyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate is not well-documented. pyrazole derivatives are known to interact with various molecular targets, including enzymes and receptors. The presence of the trityl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of biological pathways and lead to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate: Similar structure but with a methyl group instead of a trityl group.
Ethyl 4-bromo-1-phenyl-1H-pyrazole-3-carboxylate: Similar structure but with a phenyl group instead of a trityl group.
Ethyl 4-bromo-1-benzyl-1H-pyrazole-3-carboxylate: Similar structure but with a benzyl group instead of a trityl group.
Uniqueness
Ethyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate is unique due to the presence of the bulky trityl group, which can significantly influence its chemical reactivity and biological activity. The trityl group provides steric hindrance, which can affect the compound’s ability to interact with other molecules and may enhance its stability in certain reactions .
Propiedades
Fórmula molecular |
C25H21BrN2O2 |
|---|---|
Peso molecular |
461.3 g/mol |
Nombre IUPAC |
ethyl 4-bromo-1-tritylpyrazole-3-carboxylate |
InChI |
InChI=1S/C25H21BrN2O2/c1-2-30-24(29)23-22(26)18-28(27-23)25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3 |
Clave InChI |
YUGOOYYTQSMTCA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C=C1Br)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


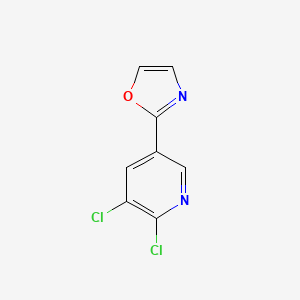
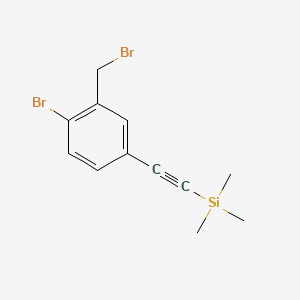
![3-Methyl-6-azabicyclo[3.1.1]heptane](/img/structure/B13660948.png)
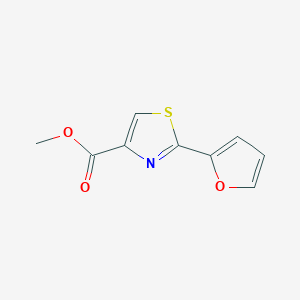
![1-(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one](/img/structure/B13660953.png)
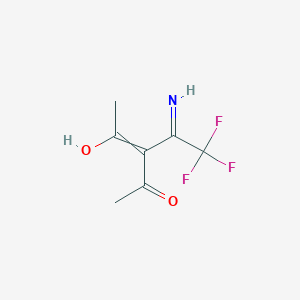

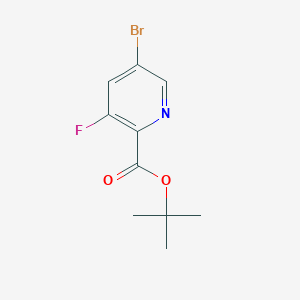
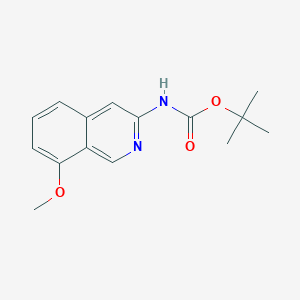
![6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13660975.png)
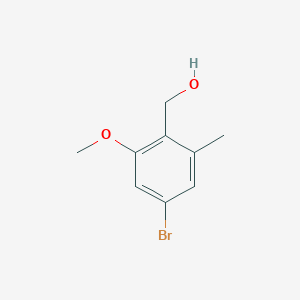
![2-Chloro-5-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13660985.png)
